N-[(2-methylpyrazol-3-yl)methyl]-2-phenylethanamine;hydrochloride
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Overview
Description
N-[(2-methylpyrazol-3-yl)methyl]-2-phenylethanamine;hydrochloride is a compound that features a pyrazole ring substituted with a methyl group at the 2-position and a phenylethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methylpyrazol-3-yl)methyl]-2-phenylethanamine;hydrochloride typically involves the reaction of 2-methylpyrazole with benzyl chloride to form the corresponding benzylated pyrazole. This intermediate is then reacted with phenylethanamine under suitable conditions to yield the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methylpyrazol-3-yl)methyl]-2-phenylethanamine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction could produce amines.
Scientific Research Applications
N-[(2-methylpyrazol-3-yl)methyl]-2-phenylethanamine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(2-methylpyrazol-3-yl)methyl]-2-phenylethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved typically include binding to the active site of the target molecule, leading to changes in its activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives, such as:
- N-[(2-ethylpyrazol-3-yl)methyl]-2-phenylethanamine;hydrochloride
- 3(5)-aminopyrazoles
- Pyrazolo[1,5-a]pyrimidines
Uniqueness
N-[(2-methylpyrazol-3-yl)methyl]-2-phenylethanamine;hydrochloride is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a phenylethanamine moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H18ClN3 |
---|---|
Molecular Weight |
251.75 g/mol |
IUPAC Name |
N-[(2-methylpyrazol-3-yl)methyl]-2-phenylethanamine;hydrochloride |
InChI |
InChI=1S/C13H17N3.ClH/c1-16-13(8-10-15-16)11-14-9-7-12-5-3-2-4-6-12;/h2-6,8,10,14H,7,9,11H2,1H3;1H |
InChI Key |
MNNHAPQGRROFLN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CNCCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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